molecular formula C20H22ClN3O2 B2921143 3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide CAS No. 930511-13-0

3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide

Cat. No.: B2921143
CAS No.: 930511-13-0
M. Wt: 371.87
InChI Key: ULSQLSFNWHWFCZ-UHFFFAOYSA-N
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Description

3-(2-{[1-(4-Chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide (CAS: 930511-13-0, Ref: 10-F658313) is a benzamide derivative featuring a chlorophenyl-ethylamine side chain and a cyclopropyl substituent. It was investigated as a small-molecule inhibitor targeting the KRas4B/PDE6δ heterodimeric complex, a critical interaction in pancreatic cancer progression .

Properties

IUPAC Name

3-[[2-[1-(4-chlorophenyl)ethylamino]acetyl]amino]-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-13(14-5-7-16(21)8-6-14)22-12-19(25)23-18-4-2-3-15(11-18)20(26)24-17-9-10-17/h2-8,11,13,17,22H,9-10,12H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSQLSFNWHWFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NCC(=O)NC2=CC=CC(=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide is a compound of interest due to its potential therapeutic applications. Its structure suggests it may interact with various biological targets, making it a candidate for further research in pharmacology and medicinal chemistry.

Chemical Structure

The compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{19}H_{22}ClN_{3}O_{2}
  • Molecular Weight : 357.85 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those associated with cancer and inflammation.

Biological Activity Data

Biological Activity Target Effect Reference
Enzyme InhibitionLpxCPotent
Anticancer ActivityVariousCytotoxic
Anti-inflammatoryCOX-2Inhibition

Case Studies and Research Findings

  • Enzyme Inhibition Studies
    • A study demonstrated that this compound effectively inhibits LpxC, an enzyme crucial for bacterial lipid biosynthesis. This inhibition could lead to antibacterial effects, making it a potential candidate for developing new antibiotics .
  • Anticancer Properties
    • In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colon cancer. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, suggesting its potential as a chemotherapeutic agent .
  • Anti-inflammatory Effects
    • The compound has been evaluated for its anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Results indicate that it reduces the production of pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases .

Comparison with Similar Compounds

Key Structural Features

The compound’s core structure includes:

  • Benzamide backbone : Facilitates interactions with hydrophobic protein pockets.
  • Chlorophenyl-ethylamine side chain : Provides specificity for KRas4B/PDE6δ binding via halogen and amine interactions.

Comparison Table

Compound Name & Reference Core Structure Target/Application Key Features Efficacy/Status
Target Compound (C22) Benzamide + cyclopropyl + chlorophenyl KRas4B/PDE6δ inhibitor (cancer) High binding affinity in docking studies Discontinued (synthesis/toxicity concerns?)
D14 Benzodioxol + pyridazinone KRas4B/PDE6δ inhibitor (cancer) Larger heterocyclic core; different binding Active research candidate
2-(4-Chlorophenyl)acetamido psychoactive Acetamido + chlorophenyl New psychoactive substance (NPS) Simplified structure; lacks benzamide Detected in forensic screenings
Cholinesterase inhibitor Benzamide + tetrahydroacridin Cholinesterase inhibition Bulky substituents for CNS penetration Preclinical evaluation
Patent compound (EU Patent ) Benzamide + trimethoxyphenyl + pyridyl Undisclosed (likely anticancer) Diverse substituents for IP protection Patent-protected

Detailed Research Findings

Molecular Docking and Binding Affinity

In molecular docking studies, C22 demonstrated superior stabilization of the KRas4B/PDE6δ complex compared to D14, attributed to its chlorophenyl-ethylamine side chain forming halogen bonds with PDE6δ’s hydrophobic pocket . However, D14’s benzodioxol group enabled stronger π-π stacking with KRas4B, suggesting divergent binding mechanisms between the two inhibitors.

Contrasts with Psychoactive Analogues

The psychoactive compound 2-(2-(4-chlorophenyl)acetamido)-3-methylbutanamide shares a chlorophenyl-acetamido motif but lacks the benzamide core and cyclopropyl group. This structural simplification correlates with unintended neurological effects, underscoring the importance of the benzamide scaffold in C22’s target specificity.

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